molecular formula C10H11Br B2507692 5-Bromo-4-methyl-2,3-dihydro-1H-indene CAS No. 2402830-40-2

5-Bromo-4-methyl-2,3-dihydro-1H-indene

Cat. No.: B2507692
CAS No.: 2402830-40-2
M. Wt: 211.102
InChI Key: VHBNXEDWPOSQQN-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H11Br It is a derivative of indene, a bicyclic hydrocarbon, and features a bromine atom and a methyl group attached to the indene ring

Mechanism of Action

“5-Bromo-4-methyl-2,3-dihydro-1H-indene” is a chemical compound with the molecular formula C10H11Br. The “5-Bromo” part of the name indicates the presence of a bromine atom at the 5th position of the indene ring. The “4-methyl” part indicates the presence of a methyl group (CH3) at the 4th position of the ring. The “2,3-dihydro” part indicates that the compound is a partially hydrogenated form of indene, specifically at the 2nd and 3rd positions .

The compound is a liquid at room temperature and has a molecular weight of 211.1 . It’s important to note that the compound’s physical and chemical properties, such as its reactivity, solubility, and stability, can be influenced by environmental factors like temperature, pH, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2,3-dihydro-1H-indene typically involves the bromination of 4-methyl-2,3-dihydro-1H-indene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions generally include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-methyl-2,3-dihydro-1H-indene using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products

    Substitution: Formation of 4-methyl-2,3-dihydro-1H-indene derivatives with different functional groups.

    Oxidation: Formation of 4-methyl-2,3-dihydro-1H-indene-1-one or 4-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Formation of 4-methyl-2,3-dihydro-1H-indene.

Scientific Research Applications

5-Bromo-4-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2,3-dihydro-1H-indene: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Bromo-2,3-dihydro-1H-indene: Lacks the methyl group, which may affect its steric and electronic properties.

    4-Methyl-1H-indene: Lacks the dihydro component, which may influence its stability and reactivity.

Uniqueness

5-Bromo-4-methyl-2,3-dihydro-1H-indene is unique due to the presence of both a bromine atom and a methyl group on the indene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-bromo-4-methyl-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-7-9-4-2-3-8(9)5-6-10(7)11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBNXEDWPOSQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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